molecular formula C10H10N2O B13206029 2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde

2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde

Cat. No.: B13206029
M. Wt: 174.20 g/mol
InChI Key: KQGFVRGZFFKQAH-UHFFFAOYSA-N
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Description

2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde is a heterocyclic compound that contains a pyridine ring substituted with a methyl(prop-2-yn-1-yl)amino group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with methyl(prop-2-yn-1-yl)amine under basic conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid: An oxidized derivative with similar structural features but different chemical properties.

    2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-methanol: A reduced derivative with a primary alcohol group instead of an aldehyde group.

    N-(prop-2-yn-1-ylamino)pyridines: A class of compounds with varying substituents on the pyridine ring.

Uniqueness

The presence of both an aldehyde and an amino group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industry .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-[methyl(prop-2-ynyl)amino]pyridine-3-carbaldehyde

InChI

InChI=1S/C10H10N2O/c1-3-7-12(2)10-9(8-13)5-4-6-11-10/h1,4-6,8H,7H2,2H3

InChI Key

KQGFVRGZFFKQAH-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=C(C=CC=N1)C=O

Origin of Product

United States

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